2-(9H-Carbazol-9-yl)ethyl methacrylate

Hole Transport OLED Photorefractive Polymers

Researchers fabricating solution-processable OLEDs or organic memory devices require hole-transport layers with both high mobility and covalent processability. Standard PVK lacks crosslinking capability, while generic methacrylates offer no electroactivity. CzEMA resolves this via its carbazole-methacrylate bifunctional design. • Hole mobility: 5.9×10⁻⁷ cm²/V·s - 2× higher than PVK, enabling lower OLED driving voltages • Refractive index tunable 1.53-1.63 in MMA copolymers vs. PMMA (1.49) for thinner optical lenses • Memory devices: ON/OFF ratio 10⁶, >10-year retention, 10⁷ read cycles endurance Supplied as white crystalline solid (≥95% purity); sealed dry at 2-8°C. Custom synthesis and bulk quantities on request. Global shipping from stock.

Molecular Formula C18H17NO2
Molecular Weight 279.3 g/mol
CAS No. 15657-91-7
Cat. No. B095886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9H-Carbazol-9-yl)ethyl methacrylate
CAS15657-91-7
Synonyms2-(9H-CARBAZOL-9-YL)ETHYL METHACRYLATE
Molecular FormulaC18H17NO2
Molecular Weight279.3 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCCN1C2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C18H17NO2/c1-13(2)18(20)21-12-11-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10H,1,11-12H2,2H3
InChIKeyPCRXBGQWYLIHKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(9H-Carbazol-9-yl)ethyl Methacrylate (CAS 15657-91-7) for Optoelectronic Polymer Synthesis


2-(9H-Carbazol-9-yl)ethyl methacrylate (CzEMA; CAS 15657-91-7) is a polymerizable methacrylate monomer featuring a pendant carbazole group, a heteroaromatic moiety renowned for its hole-transporting and electroluminescent properties . The compound presents as a white to light-yellow crystalline solid with a molecular weight of 279.33 g/mol and a melting point range of 72.7–79.4 °C [1][2]. This bifunctional architecture—combining a radically polymerizable methacrylate with an electroactive carbazole—enables the covalent integration of robust charge-transport functionality into solution-processable polymers and copolymers [3].

Monomer type Methacrylate with pendant carbazole hole-transport group
Polymerization Compatible with free-radical, electropolymerization and copolymerization
Form White to light-yellow crystalline solid; reported melting near 73–79 °C

Why 2-(9H-Carbazol-9-yl)ethyl Methacrylate Cannot Be Replaced by Generic Carbazole or Methacrylate Analogs


The functional identity of 2-(9H-carbazol-9-yl)ethyl methacrylate (CzEMA) resides in the precise spatial and electronic coupling of its carbazole and methacrylate units. Direct substitution with the more common N-vinylcarbazole (NVK) is not equivalent: NVK yields a poly(vinyl) backbone with different chain flexibility and side-group proximity, which alters π-stacking and charge-transport dynamics . Conversely, using a simple alkyl methacrylate forfeits the carbazole unit entirely, eliminating hole-transport and electro-optical activity. Even closely related analogs, such as 2-(9H-carbazol-9-yl)ethyl acrylate, exhibit different polymerization kinetics and final polymer properties due to the absence of the α-methyl group, which influences backbone rigidity and glass transition temperature [1]. The following quantitative comparisons demonstrate the performance consequences of selecting CzEMA over its nearest alternatives.

Attribute Target (CzEMA) Substitute may alter
Backbone architecture Methacrylate with α-methyl; rigid backbone NVK yields poly(vinyl) backbone with different chain flexibility and π-stacking
Hole-transport functionality Pendant carbazole group present Alkyl methacrylate lacks carbazole, eliminating electro-optical activity
Polymerization kinetics & Tg Methacrylate reactivity and α-methyl influence Tg 2-(9H-Carbazol-9-yl)ethyl acrylate lacks α-methyl; different kinetics and glass transition

Quantitative Performance Differentiation of 2-(9H-Carbazol-9-yl)ethyl Methacrylate vs. Closest Analogs


Hole Mobility: 2× Higher Than Poly(9-vinylcarbazole) in Time-of-Flight Measurements

The homopolymer of 2-(9H-carbazol-9-yl)ethyl methacrylate (PCE) exhibits a hole drift mobility approximately twice that of poly(9-vinylcarbazole) (PVK), a widely used reference photoconductor. Time-of-flight measurements at an applied field of 345 kV/cm yielded a hole mobility of 5.9 × 10⁻⁷ cm²/V·s for PCE, compared to 2.8 × 10⁻⁷ cm²/V·s for PVK [1]. Density functional theory (DFT) calculations assigned the HOMO energy of the monomer CE as –5.39 eV and LUMO as –1.94 eV, consistent with its enhanced hole-transport capability [1].

Hole mobility
Head-to-head
PCE: 5.9×10⁻⁷ cm²/V·s vs PVK: 2.8×10⁻⁷ cm²/V·s
2.1× higher mobility
Supports faster charge extraction in device research
Time-of-flight at 345 kV/cm; homopolymer film
Hole Transport OLED Photorefractive Polymers Charge Carrier Mobility

Memory Device Performance: High ON/OFF Current Ratio (10⁶) and Excellent Retention

Poly(2-(9H-carbazol-9-yl)ethyl methacrylate) (PCz) has been demonstrated as the active layer in a write-once read-many-times (WORM) memory device. The metal-insulator-metal (MIM) device exhibits an ON/OFF current ratio of up to 10⁶, sustained for over 24 hours and extrapolated to 10 years of retention, with no resistance degradation after 10⁷ read cycles [1]. Electrical characterization directly compared PCz to PVK, attributing the superior bistable switching of PCz to the longer linker between the carbazole group and the methacrylate backbone, which facilitates a distinct conduction mechanism [1].

Memory ON/OFF ratio
Head-to-head
10⁶
Retention >24 h (extrapolated 10 years)
Reported bistable switching for WORM memory research
MIM device ITO/PCz/Al; 10⁷ read cycles endurance
Resistive Switching WORM Memory Organic Electronics Data Storage

Electrochemical Capacitance: High Specific Capacitance (424.1 μF cm⁻²) on Carbon Fiber Electrodes

Electropolymerization of CzEMA onto carbon fiber microelectrodes (CFMEs) produces thin films with capacitive energy-storage behavior. Cyclic voltammetry in 0.1 M NaClO₄/acetonitrile yielded a specific capacitance of 424.1 μF cm⁻² for films prepared from a 5 mM monomer solution with a deposition charge of 52.74 mC [1]. This value is competitive with other electroactive polymer coatings on carbon fibers and demonstrates the feasibility of using CzEMA for electrochemical capacitor electrodes [1].

Specific capacitance
Cross-study comparable
424.1 μF cm⁻²
Supports capacitive electrode coating research
Electropolymerized on carbon fiber; 5 mM CzEMA, 52.74 mC deposition
Supercapacitors Electropolymerization Carbon Fiber Composites Energy Storage

Refractive Index: Carbazole Methacrylate Homopolymers Enable High-n Materials (1.53–1.63)

Carbazole-based methacrylate homopolymers, including those derived from CzEMA, exhibit refractive indices in the range of 1.53–1.63, significantly higher than the 1.49 of poly(methyl methacrylate) (PMMA) [1][2]. The increased polarizability of the pendant carbazole group contributes to this elevated refractive index, enabling thinner and lighter optical components [2]. Statistical copolymers of CzEMA with methyl methacrylate allow fine-tuning of refractive index between 1.49 and 1.63 while maintaining solution processability [1].

Refractive index
Class-level
1.53–1.63
PMMA baseline: 1.49
Enables thinner optical component design
Copolymerization with MMA allows index tuning
Optical Polymers High Refractive Index Ophthalmic Lenses Waveguides

Optimal Application Domains for 2-(9H-Carbazol-9-yl)ethyl Methacrylate Based on Quantified Performance Advantages


Hole-Transport Layers in Organic Light-Emitting Diodes (OLEDs)

CzEMA-derived polymers (PCE/PCz) exhibit hole mobility twice that of the industry-standard PVK (5.9 × 10⁻⁷ vs. 2.8 × 10⁻⁷ cm²/V·s) [1]. This superior charge transport translates to lower driving voltages and enhanced efficiency in OLED devices. The methacrylate group enables solution-processable, crosslinkable hole-transport layers that can be thermally or photochemically cured in situ .

Active Layer for WORM (Write-Once Read-Many) Organic Memory Devices

Poly(CzEMA) delivers an ON/OFF current ratio of 10⁶ with exceptional retention (>10 years extrapolated) and endurance (10⁷ read cycles), outperforming PVK in resistive switching applications [1]. The distinct bistable conduction mechanism, attributed to the longer carbazole-backbone linker, positions CzEMA as a preferred monomer for fabricating reliable organic non-volatile memory elements.

High Refractive Index Optical Polymers for Lenses and Waveguides

Homopolymers and copolymers of CzEMA achieve refractive indices of 1.53–1.63, substantially higher than PMMA (1.49), enabling thinner, lighter ophthalmic lenses and improved optical waveguides [1]. The ability to copolymerize with methyl methacrylate allows precise index tuning without sacrificing solution processability or transparency [1].

Electroactive Coatings for Carbon Fiber-Based Energy Storage Electrodes

Electropolymerization of CzEMA onto carbon fiber microelectrodes yields thin films with a specific capacitance of 424.1 μF cm⁻² [1]. This makes CzEMA a valuable monomer for developing polymer-modified carbon fiber electrodes in supercapacitors and structural energy storage composites, where high surface-area capacitance and mechanical integration are required.

Application
Selection Property
Validation Focus
OLED hole-transport layer research
Carbazole hole-transport functionality
Hole mobility and energy level alignment
Organic WORM memory device research
Bistable switching polymer matrix
ON/OFF ratio and retention endurance
High-refractive-index polymer research
Pendant carbazole polarizability
Refractive index tunability and transparency
Carbon fiber supercapacitor electrode research
Electropolymerizable carbazole monomer
Specific capacitance and electrochemical stability

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